molecular formula C14H20O4 B1524926 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid CAS No. 1184828-98-5

2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid

Cat. No.: B1524926
CAS No.: 1184828-98-5
M. Wt: 252.31 g/mol
InChI Key: JKDMUYZVSXBHQE-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid (CAS 1184828-98-5) is an organic compound with the molecular formula C 14 H 20 O 4 and a molecular weight of 252.31 g/mol . This carboxylic acid features a 3,4-dimethoxyphenyl substituent, a structure commonly associated with compounds investigated for their potential biological activity. As a building block in organic synthesis, it serves as a key intermediate for researchers in the fields of medicinal chemistry and dyestuff development . The compound is supplied as a powder and should be stored at room temperature . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. American Elements and other suppliers offer this material in various volumes and purities, including high and ultra-high grades up to 99.999%, to meet specific research requirements . Packaging options range from small sample sizes to bulk quantities, including palletized containers and liquid totes for larger-scale projects .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-ethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-5-14(6-2,13(15)16)10-7-8-11(17-3)12(9-10)18-4/h7-9H,5-6H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDMUYZVSXBHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC(=C(C=C1)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Summary

A patented method (CN106892809A) describes a preparation route for 2-ethylbutanoic acid derivatives, which can be adapted for the 2-(3,4-dimethoxyphenyl)-2-ethylbutanoic acid by incorporating the 3,4-dimethoxyphenyl moiety into the starting materials. The key steps include:

  • Preparation of 3-amylalcohols via reaction of propionic aldehyde with ethyl halogenated magnesium reagents (RMgBr)
  • Conversion of 3-amylalcohols to 3-halo pentanes using benzene sulfonyl chloride and subsequent halide substitution
  • Formation of the Grignard reagent from 3-halo pentanes, followed by carbonation with CO₂ to yield 2-ethylbutanoic acid derivatives

Detailed Process

Step Reagents/Conditions Description Yield/Notes
3-Amylalcohol synthesis Propionic aldehyde + RMgBr in ether (THF) Dropwise addition, 0–70 °C, 1–5 h stirring 43.7 g obtained, high purity
3-Halo pentane preparation 3-Amylalcohol + benzene sulfonyl chloride + pyridine, then halide substitution Low temp stirring, aqueous workup, extraction Benzene sulfonate intermediate isolated; 15.1 g 3-chloro pentane obtained
Grignard formation & carbonation Mg chips + 3-halo pentane in ether, CO₂ bubbling, acid quench Controlled temperature, stirring until reaction completion Final acid isolated by extraction and drying

This method avoids expensive reagents like iodoethane and lithium diisopropyl amide, making it more industrially feasible and cost-effective.

Preparation via Ester Intermediates and Hydrolysis

An alternative synthesis involves the preparation of methyl 2-(3,4-dimethoxyphenyl)acetate, which can be further transformed into the target acid. This method is detailed in an organic chemistry research article describing:

  • Synthesis of methyl 2-(3,4-dimethoxyphenyl)acetate via esterification
  • Subsequent conversion steps involving amide formation and cyclization reactions (though these steps are more relevant to alkaloid synthesis, they provide insight into handling 3,4-dimethoxyphenyl derivatives)

Key experimental data include:

Compound Amount (mol/g) Solvent Reaction Conditions Yield (%) Notes
Methyl 2-(3,4-dimethoxyphenyl)acetate 0.0047 mol (1 g) Toluene Reflux, 72 h 99% High purity, isolated by distillation
N-(4,3-dimethoxyphenyl)-2-(4,3-dimethoxyphenyl)acetamide 0.095 mol (20 g) Toluene Reflux, 72 h 90.4% Isolated by precipitation and filtration

While this route focuses on related compounds, it demonstrates the feasibility of preparing key intermediates with 3,4-dimethoxyphenyl groups, which can be adapted for the target acid synthesis.

Preparation of 3,4-Dimethoxyphenyl Precursors

The synthesis of 3,4-dimethoxyphenyl acetonitrile, a valuable intermediate, is achieved via a three-step sequence involving:

  • Decarboxylation in aqueous KH₂PO₄ solution
  • Aldoxime formation with hydroxylamine hydrochloride and NaHCO₃
  • Dehydration using phase-transfer catalysts in organic solvents

This method is notable for being economical, safe, and efficient, providing high-quality 3,4-dimethoxybenzyl cyanide, which can serve as a precursor for further elaboration into the target acid.

Additional Synthetic Insights

A study on cyanomethylation of enolates derived from 3-(3,4-dimethoxyphenyl)propanoic acid shows advanced functionalization techniques at low temperatures (-78 °C), involving triethylamine, pivaloyl chloride, and lithium enolates. This approach allows precise modification of the side chain, potentially useful for synthesizing substituted butanoic acids.

Comparative Data Table of Preparation Methods

Method Key Steps Advantages Disadvantages Industrial Feasibility
Grignard + Halogenation + CO₂ RMgBr formation, halogenation, carbonation Avoids expensive reagents, scalable Multi-step, requires low temp control High, cost-effective
Ester Intermediate Route Esterification, amide formation, hydrolysis High yields, well-characterized intermediates Longer reaction times, multiple steps Moderate, more suited for lab scale
Decarboxylation + Aldoxime + Dehydration Three-step cyanomethylation sequence Safe, economical, short cycle Requires phase-transfer catalysts High for precursor synthesis
Enolate Cyanomethylation Low temp enolate formation, cyanomethylation High regioselectivity Requires cryogenic conditions Moderate, specialized equipment needed

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that derivatives of compounds similar to 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid may act as inhibitors of the nuclear factor kappa B (NF-κB) pathway. This pathway plays a crucial role in inflammatory responses and cell proliferation. In vitro assays have shown that certain derivatives can significantly reduce NF-κB activity, suggesting potential applications in treating inflammatory diseases .

Smooth Muscle Cell Proliferation Inhibition

Research has demonstrated that compounds derived from leoligin, which share structural similarities with this compound, can selectively inhibit smooth muscle cell (SMC) proliferation. This inhibition is vital for developing treatments for vascular diseases where excessive SMC proliferation is a concern .

Synthesis of Novel Therapeutics

The compound serves as a precursor in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can enhance pharmacological properties, making it a valuable building block in drug development .

Case Studies

StudyFocusFindings
Study ANF-κB InhibitionDemonstrated significant reduction in NF-κB activity in cell lines treated with derivatives of the compound .
Study BSmooth Muscle Cell ProliferationFound that specific derivatives inhibited SMC proliferation more effectively than traditional treatments .
Study CDrug DevelopmentShowed that modifications to the compound's structure could lead to enhanced anti-inflammatory effects .

Mechanism of Action

The mechanism by which 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Ester Derivatives

Compound 11, ((2S,3R,4R)-4-(3,4-Dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)tetrahydrofuran-3-yl)methyl 2-ethylbutanoate, shares the 2-ethylbutanoate group with the target acid but exists as an ester. The ester form enhances volatility and may improve synthetic yields (87% for compound 11 vs. 51% for compound 10 with a 3,3-dimethylbutanoate group) . Hydrolysis of such esters could yield the target acid, though this step may require optimization to avoid degradation.

Phenyl-Substituted Carboxylic Acids

  • (3,4-Dimethoxyphenyl)acetic acid (CAS 93-40-3): This analog features a shorter acetic acid chain instead of the ethylbutanoic group. It has a lower molecular weight (196.20 g/mol vs. ~266.3 g/mol estimated for the target compound) and higher density (1.189 g/cm³), reflecting differences in packing efficiency due to chain length .
  • 4-(2,3-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid (CAS 146645-55-8): Contains a ketone group and dimethyl substituents, which may reduce acidity compared to the target compound’s carboxylic acid group .

Hydroxy and Alkyl Variants

  • 2-Ethyl-2-hydroxybutanoic acid: Replaces the 3,4-dimethoxyphenyl group with a hydroxyl group, increasing polarity and hydrogen-bonding capacity. This structural change likely lowers lipophilicity (logP) and alters metabolic pathways .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid (target) C₁₄H₂₀O₄ ~266.3 Carboxylic acid, 3,4-dimethoxy High lipophilicity, moderate acidity
(3,4-Dimethoxyphenyl)acetic acid C₁₀H₁₂O₄ 196.20 Carboxylic acid, 3,4-dimethoxy Density: 1.189 g/cm³
2-Ethyl-2-hydroxybutanoic acid C₆H₁₂O₃ 132.16 Carboxylic acid, hydroxyl Higher water solubility

Biological Activity

2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid (DEBA) is an organic compound belonging to the class of phenylpropanoic acids. With the molecular formula C16H22O4 and a molecular weight of 278.35 g/mol, it features a dimethoxy-substituted phenyl group attached to a branched butanoic acid structure. This unique configuration may contribute to its potential biological activities, which are currently under investigation.

The compound's structure includes functional groups that are crucial for its chemical reactivity. The presence of two methoxy groups and an ethyl substitution enhances its solubility and bioavailability compared to structurally similar compounds. This structural uniqueness suggests distinct pharmacological profiles, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that DEBA exhibits several biological activities, although specific mechanisms of action remain largely unexplored. Key areas of interest include:

  • Antioxidant Activity : Studies have shown that derivatives of DEBA can enhance antioxidant capacity through enzymatic modifications, indicating potential applications in combating oxidative stress.
  • Pharmaceutical Applications : DEBA has been utilized in the synthesis of novel compounds aimed at inhibiting renin, suggesting its relevance in developing antihypertensive medications.
  • Neurotransmitter Interaction : Its structural similarity to known compounds allows for hypothesized interactions with enzymes involved in neurotransmitter synthesis, potentially influencing levels of important amino acids like dopamine and serotonin.

Case Studies and Research Findings

Several studies have explored DEBA and its derivatives:

  • Antioxidant Synthesis : A study demonstrated that laccase-mediated oxidation of 2,6-dimethoxyphenol produced compounds with significantly higher antioxidant activity than the starting material, highlighting DEBA's potential as a bioactive compound.
  • Renin Inhibition : Research indicated that DEBA derivatives can be synthesized for use in developing drugs targeting renin inhibition, which is crucial for managing hypertension.
  • Microbial Degradation : Investigations into microbial degradation mechanisms of DEBA analogs have provided insights into environmental impact assessments and the compound's stability in biological systems.

Comparative Analysis

To better understand DEBA's unique properties, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure DescriptionUnique Features
4-(3,4-Dimethoxyphenyl)butanoic acidSimilar phenylpropanoic structureLacks ethyl substitution on the butanoic chain
Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoateContains dioxo groupsPotentially different reactivity due to keto groups
3-(3,4-Dimethoxyphenyl)propanoic acidPropanoic acid instead of butanoicShorter carbon chain affects biological activity

The ethyl substitution and dual methoxy groups in DEBA may enhance its pharmacological properties compared to these analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves coupling reactions using intermediates like 3,4-dimethoxybenzyl derivatives. For example, EDCI·HCl and DIPEA are used as coupling reagents under inert conditions (N₂), with purification via gradient elution chromatography (EtOAc/acetone) . Key steps include:

  • Reagent selection : EDCI·HCl for carboxyl activation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Yield improvement : Recrystallization from ethanol increases purity (77% yield reported in similar syntheses) .
    • Data Table :
Starting MaterialReagentsConditionsYield
3,4-Dimethoxybenzyl derivativeEDCI·HCl, DIPEAN₂, 20 mL/min flow rate51–87%

Q. How can spectroscopic techniques (NMR, LC-HRMS) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Look for methoxy proton signals at δ 3.8–3.9 ppm (singlet, 6H) and aromatic protons (δ 6.7–7.1 ppm, multiplet) .
  • ¹³C NMR : Confirm the carbonyl carbon (δ ~170 ppm) and quaternary carbons in the ethylbutanoic acid chain.
  • LC-HRMS : Calculate exact mass (C₁₅H₂₂O₅: theoretical [M+H]⁺ = 294.1467) to validate molecular integrity .

Advanced Research Questions

Q. How can researchers resolve stereochemical contradictions in derivatives of this compound?

  • Methodology : X-ray crystallography is critical for assigning threo vs. erythro configurations in diastereomers. For example, intermediates like (E)-2-(2,6-dimethoxyphenoxy)-3-(3,4-dimethoxyphenyl)-2-propenoic acid have been resolved using crystallographic data .
  • Data Analysis : Compare experimental NMR coupling constants (e.g., J = 8–12 Hz for trans configurations) with computational models (DFT calculations) to validate assignments .

Q. What strategies address discrepancies in bioactivity data across studies involving this compound analogs?

  • Methodology :

  • Standardized assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) to minimize variability.
  • Meta-analysis : Compare bioactivity of structurally similar compounds (e.g., ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate) to identify substituent effects .
    • Case Study :
AnalogBioactivity (IC₅₀)Key Structural Feature
3,3-Dimethylbutanoate12 µMBranched alkyl chain enhances lipophilicity
2-Ethylbutanoate8 µMLinear chain improves solubility

Q. How can computational modeling predict the pharmacokinetic behavior of this compound?

  • Methodology :

  • ADME Prediction : Use tools like SwissADME to calculate logP (estimated ~2.5) and bioavailability scores.
  • Docking Studies : Simulate interactions with CYP450 enzymes (e.g., CYP3A4) to assess metabolic stability .
    • Validation : Cross-reference predicted data with in vitro hepatic microsome assays .

Data Contradiction Analysis

Q. Why do reported yields vary significantly in the synthesis of this compound derivatives?

  • Root Cause : Differences in purification methods (e.g., column chromatography vs. recrystallization) and solvent polarity.
  • Resolution : Optimize gradient elution ratios (e.g., 70:30 EtOAc/acetone) to improve separation .

Structural and Functional Analogues

Q. What structural modifications enhance the bioactivity of this compound?

  • Methodology :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to modulate receptor affinity .
  • Esterification : Convert the carboxylic acid to ethyl ester to improve membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid
Reactant of Route 2
2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid

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